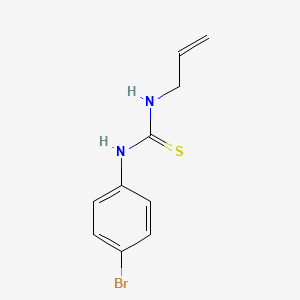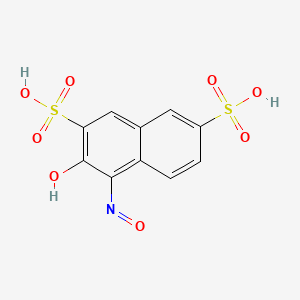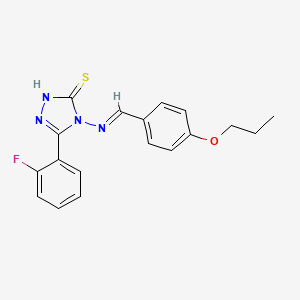![molecular formula C11H14N2O3 B12004770 4-[(Anilinocarbonyl)amino]butanoic acid](/img/structure/B12004770.png)
4-[(Anilinocarbonyl)amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Anilinocarbonyl)amino]butanoic acid is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes an anilinocarbonyl group attached to a butanoic acid backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Anilinocarbonyl)amino]butanoic acid typically involves the reaction of aniline with butanoic acid derivatives under specific conditions. One common method includes the use of aniline and succinic anhydride in the presence of a catalyst to form the desired product . The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories and research facilities. The production process involves stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Anilinocarbonyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The anilinocarbonyl group can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
4-[(Anilinocarbonyl)amino]butanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: The compound is used as a reagent in the study of proteins and their functions.
Drug Development: It serves as a building block in the synthesis of various pharmaceutical compounds.
Biochemical Studies: Researchers use it to investigate biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 4-[(Anilinocarbonyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The anilinocarbonyl group plays a crucial role in binding to target molecules, facilitating various biochemical reactions. The compound’s effects are mediated through its ability to interact with enzymes and other proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4-[(Anilinocarbonyl)amino]butanoic acid include:
4-Aminobutanoic acid: A simpler analog with a similar backbone but lacking the anilinocarbonyl group.
N-Phenylsuccinimide: Another compound with a related structure but different functional groups.
Uniqueness
This compound is unique due to its specific combination of an anilinocarbonyl group and a butanoic acid backbone. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications .
Propriétés
Formule moléculaire |
C11H14N2O3 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
4-(phenylcarbamoylamino)butanoic acid |
InChI |
InChI=1S/C11H14N2O3/c14-10(15)7-4-8-12-11(16)13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,14,15)(H2,12,13,16) |
Clé InChI |
ZKJLSEQFBGFBMS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Chloroanilino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12004688.png)

![3,4-dichloro-N-[2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12004701.png)


![5-[4-(benzyloxy)phenyl]-4-(4-butoxybenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12004721.png)


![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(pentyloxy)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B12004727.png)


![N'-[(E)-1-(4-Chlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12004758.png)
![4-Chloro-2-[3-(fluorosulfonyl)-4-(hexadecyloxy)phenyl]-6-quinolinesulfonyl fluoride](/img/structure/B12004775.png)

